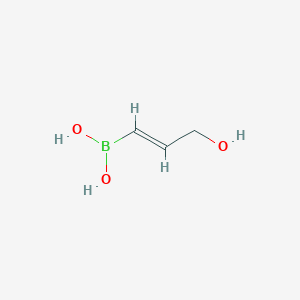

3-Hydroxy-1-propenylboronic acid

Vue d'ensemble

Description

Synthesis Analysis

3-Hydroxy-1-propenylboronic acid can be synthesized through various methods, including the oxidation of allylboranes, the reaction of allylic alcohols with boron trifluoride, and the reaction of allylic alcohols with boronic acid esters. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Chemical Reactions Analysis

In the context of chemical reactions, protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-1-propenylboronic acid include its molecular weight of 123.92 g/mol, melting point of 157-160°C, and boiling point of 329-331°C. The compound is soluble in water, ethanol, and acetonitrile. It is also stable under normal laboratory conditions and is not hygroscopic.Applications De Recherche Scientifique

Precursor for Various Chemicals

3-Hydroxy-1-propenylboronic acid, while not directly mentioned, relates to the broader category of hydroxypropionic acids. 3-Hydroxypropionic acid is recognized as a commercially valuable platform chemical. It serves as a precursor for multiple compounds, including acrylic acid, 1,3-propanediol, methyl acrylate, acrylamide, ethyl 3-HP, malonic acid, propiolactone, and acrylonitrile. To facilitate its commercial production, various microorganisms and metabolic engineering techniques are utilized for efficient processes that achieve high yield, titer, and productivity (Vidra & Németh, 2017).

Stereoselective Organic Synthesis

3-Hydroxy-1-propenylboronic acid can be used in stereoselective organic synthesis. For instance, terphenylboronic acid, a related compound, has been employed for the stereoselective reduction of acyclic and cyclic β-hydroxy ketones. This process results in the formation of syn 1,3-diols almost exclusively, demonstrating the compound's utility in precise chemical synthesis (Yamashita & Narasaka, 1996).

Boron-Nitrogen Heterocycle Formation

In biochemical applications, combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution at low concentrations leads to the rapid formation of a stable boron-nitrogen heterocycle. This reaction is orthogonal to protein functional groups and withstands SDS-PAGE analysis, indicating its potential utility in bioorthogonal coupling reactions (Dilek et al., 2015).

Suzuki-Miyaura Coupling and Enzyme Reactions

(E)-3-Carbamoyl-1-propenylboronic acid plays a pivotal role in Suzuki-Miyaura coupling and enzyme reactions. This compound has been used in the synthesis of dienecarboxylic acids through enzyme-catalyzed hydrolysis of a nitrile bearing alkenylboronic acid functionality. This application highlights its significance in complex organic syntheses, combining catalytic and enzymatic processes (Sugai et al., 1997).

Tumor Targeting and Penetration

In the field of nanotechnology, phenylboronic acid-decorated nanoparticles have been developed for tumor-targeted drug delivery. A study involving the modification of 3-carboxyphenylboronic acid on the surface of gelatin nanoparticles showed enhanced tumor-homing activity, improving tumor accumulation and antitumor effect. This suggests potential applications of boronic acid derivatives in targeted cancer therapies (Wang et al., 2016).

Safety and Hazards

When handling 3-Hydroxy-1-propenylboronic acid, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

- Development of new synthesis methods to increase availability and reduce cost.

- Optimization of analytical methods to improve sensitivity and accuracy.

- Investigation of the compound’s potential in the development of new materials for use in electronics and photonics.

Propriétés

IUPAC Name |

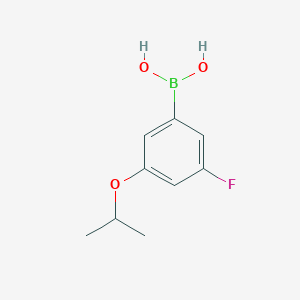

[(E)-3-hydroxyprop-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO3/c5-3-1-2-4(6)7/h1-2,5-7H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTVCKMJDVZYSO-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448666 | |

| Record name | [(E)-3-hydroxyprop-1-enyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-propenylboronic acid | |

CAS RN |

185909-51-7 | |

| Record name | [(E)-3-hydroxyprop-1-enyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3021418.png)

![6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B3021422.png)